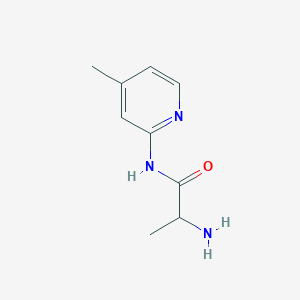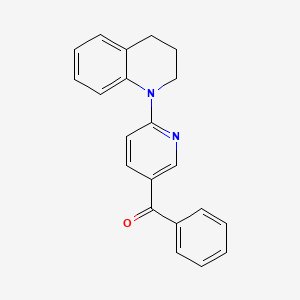
(6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)(phenyl)methanone: is a complex organic compound that features a quinoline derivative linked to a pyridine ring and a phenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)(phenyl)methanone typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Quinoline Derivative: Starting from aniline derivatives, cyclization reactions can be employed to form the quinoline ring.
Pyridine Ring Formation: The pyridine ring can be synthesized through various methods such as the Hantzsch pyridine synthesis.
Coupling Reactions: The quinoline and pyridine derivatives can be coupled using cross-coupling reactions like Suzuki or Heck reactions.
Final Assembly: The phenyl group can be introduced through Friedel-Crafts acylation or similar reactions.
Industrial Production Methods
Industrial production would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline or pyridine rings.
Reduction: Reduction reactions could target the carbonyl group or the nitrogen-containing rings.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products would depend on the specific reactions and conditions but could include various substituted derivatives of the original compound.
科学研究应用
Chemistry: : The compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry. Biology Medicine : Possible use as a drug candidate or in drug delivery systems. Industry : Applications in materials science, such as in the development of new polymers or as a catalyst.
作用机制
The mechanism of action would depend on the specific application. For medicinal uses, it might interact with specific enzymes or receptors, altering their activity. In materials science, it could act as a catalyst or a structural component.
相似化合物的比较
Similar compounds might include other quinoline or pyridine derivatives. The uniqueness of (6-(3,4-Dihydroquinolin-1(2H)-yl)pyridin-3-yl)(phenyl)methanone could lie in its specific substitution pattern and the resulting biological or chemical properties.
List of Similar Compounds
- Quinoline
- Pyridine
- (3,4-Dihydroquinolin-1(2H)-yl)pyridine derivatives
- Phenylmethanone derivatives
属性
分子式 |
C21H18N2O |
|---|---|
分子量 |
314.4 g/mol |
IUPAC 名称 |
[6-(3,4-dihydro-2H-quinolin-1-yl)pyridin-3-yl]-phenylmethanone |
InChI |
InChI=1S/C21H18N2O/c24-21(17-8-2-1-3-9-17)18-12-13-20(22-15-18)23-14-6-10-16-7-4-5-11-19(16)23/h1-5,7-9,11-13,15H,6,10,14H2 |
InChI 键 |
MOPKMLFAPYXKFA-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CC=CC=C2N(C1)C3=NC=C(C=C3)C(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


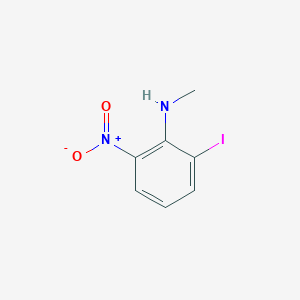
![1-(6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine](/img/structure/B13004926.png)
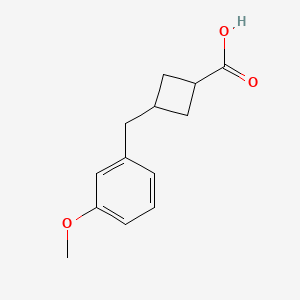
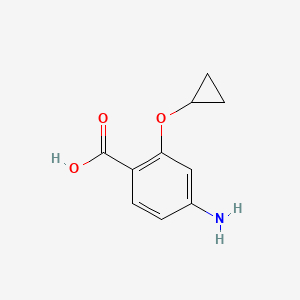
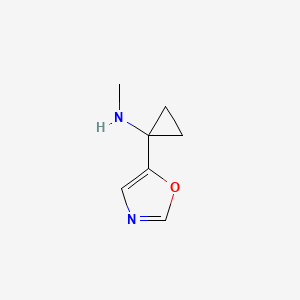
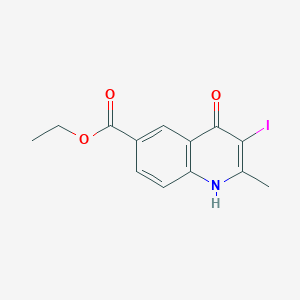
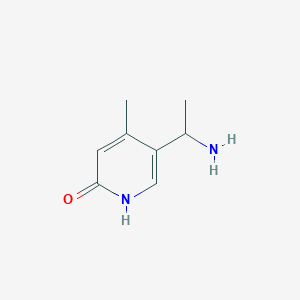
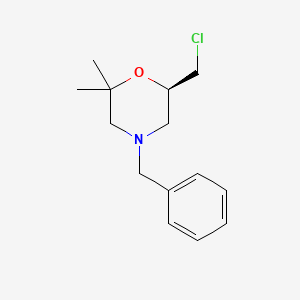

![2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol](/img/structure/B13004972.png)

![6-Amino-1H-benzo[d]imidazole-4-carbonitrile](/img/structure/B13004993.png)
